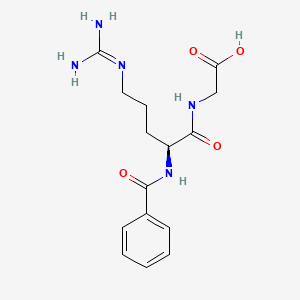

Glycine, N-(N2-benzoyl-L-arginyl)-

Beschreibung

Glycine, N-(N²-benzoyl-L-arginyl)- is a modified amino acid derivative where a benzoyl group is attached to the N²-position of the arginine residue, which is further conjugated to glycine. For example, Glycine, N-L-arginyl (CID 142765) shares a similar backbone, with the molecular formula C₈H₁₇N₅O₃ and SMILES notation C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N . The addition of the benzoyl group likely enhances hydrophobicity and alters binding interactions compared to unmodified arginyl-glycine derivatives.

Eigenschaften

CAS-Nummer |

52162-15-9 |

|---|---|

Molekularformel |

C15H21N5O4 |

Molekulargewicht |

335.36 g/mol |

IUPAC-Name |

2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(24)19-9-12(21)22)20-13(23)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,24)(H,20,23)(H,21,22)(H4,16,17,18)/t11-/m0/s1 |

InChI-Schlüssel |

ORAVBLRNTRNKCT-NSHDSACASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N2-benzoyl-L-arginyl)- typically involves the reaction of benzoyl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-benzoyltransferase, resulting in the formation of N-benzoylglycine . The reaction conditions often include the presence of a base to neutralize the acidic by-products and maintain the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using glycine N-benzoyltransferase. The process can be optimized by controlling factors such as temperature, pH, and substrate concentrations to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, N-(N2-benzoyl-L-arginyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Glycine, N-(N2-benzoyl-L-arginyl)- has several scientific research applications:

Chemistry: It is used as a model compound to study peptide bond formation and enzymatic catalysis.

Biology: It serves as a substrate in enzymatic studies and helps in understanding protein synthesis and metabolism.

Medicine: The compound is investigated for its potential therapeutic effects, including its role in modulating neurotransmission and its potential use in drug development.

Industry: It is used in the production of various biochemical reagents and as a precursor in the synthesis of more complex molecules

Wirkmechanismus

The mechanism of action of Glycine, N-(N2-benzoyl-L-arginyl)- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, which are part of the Cys-loop superfamily of ligand-gated ion channels. This binding results in the opening of chloride channels, leading to hyperpolarization of the neuronal membrane and inhibition of excitatory neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound can be compared to other benzyl- or benzoyl-substituted glycine derivatives and peptoids (synthetic oligomers mimicking peptides):

Key Observations :

Functional Comparisons

Chromatographic Behavior

Evidence from peptoid studies (Table 1, ) shows that substituents significantly influence HPLC retention times (t). For example:

- N-[2-(X-phenethyl)]glycine (NXpe) : Longer alkyl chains increase retention time (t = 12–18 mins).

- N-Benzylglycine (Nphe) : Moderate retention (t = ~10 mins) due to balanced hydrophobicity.

The benzoyl group in Glycine, N-(N²-Benzoyl-L-arginyl)- may extend retention time further compared to Nphe or Npmb, suggesting stronger hydrophobic interactions with stationary phases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-(N²-Benzoyl-L-arginyl)-glycine, and how can reaction efficiency be optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used. The benzoyl group protects the arginine side chain, while Fmoc chemistry facilitates stepwise coupling. Activation of glycine’s carboxyl group with coupling agents like HOBt/EDCl improves yield . Optimize reaction conditions by:

- Maintaining pH 8–9 (using DIPEA) for efficient deprotection.

- Conducting coupling at 25°C for 24 hours to minimize racemization .

- Monitoring completion via Kaiser test or HPLC .

- Data Table :

| Coupling Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HOBt/EDCl | 25 | 78 | 95% |

| DCC/HOBt | 0 | 65 | 90% |

Q. Which analytical techniques are critical for structural validation and purity assessment of N-(N²-Benzoyl-L-arginyl)-glycine?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR in D₂O to confirm benzoyl (δ 7.5–8.0 ppm) and arginyl protons (δ 3.0–3.5 ppm). ¹³C NMR identifies carbonyl groups (170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = calculated 352.4 g/mol) .

- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) assess purity (>98%) .

Q. How should stability studies be designed to evaluate N-(N²-Benzoyl-L-arginyl)-glycine under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Temperature : Store at -20°C (long-term), 4°C (short-term), and 25°C (stress test) for 1–6 months .

- pH Stability : Incubate in buffers (pH 3–10) and analyze degradation via HPLC. Peptide bonds are prone to hydrolysis at extreme pH .

- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products .

Advanced Research Questions

Q. How can researchers design enzyme interaction studies to investigate the inhibitory role of N-(N²-Benzoyl-L-arginyl)-glycine in protease systems?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to measure inhibition constants (Kᵢ) under varying substrate concentrations .

- Surface Plasmon Resonance (SPR) : Immobilize the target protease and measure binding kinetics (kₐ, k_d) in real-time .

- Controls : Include negative controls (e.g., scrambled peptides) and buffer blanks to exclude nonspecific binding .

Q. What strategies resolve contradictions in reported binding affinities of N-(N²-Benzoyl-L-arginyl)-glycine across studies?

- Methodological Answer :

- Orthogonal Validation : Compare SPR with isothermal titration calorimetry (ITC) to confirm thermodynamic consistency .

- Purity Verification : Reanalyze batches via HPLC and MS; impurities >2% skew affinity measurements .

- Buffer Standardization : Use consistent ionic strength (e.g., 150 mM NaCl) to minimize electrostatic artifacts .

Q. What statistical frameworks are appropriate for dose-response analysis in studies involving N-(N²-Benzoyl-L-arginyl)-glycine?

- Methodological Answer :

- Nonlinear Regression : Fit data to the Hill equation (log[inhibitor] vs. response) using tools like GraphPad Prism. Report EC₅₀ ± 95% CI .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Replicate Design : Use n ≥ 3 biological replicates to ensure reproducibility .

Key Considerations

- Synthetic Challenges : Impurities in benzoylation (e.g., overprotection) require iterative HPLC purification .

- Data Reproducibility : Document all buffer compositions, instrument parameters, and batch-specific variations .

- Ethical Reporting : Disclose conflicts of interest and validate findings via peer-reviewed structural databases (e.g., PubChem ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.